7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol
Description
This compound features a 5-chloroquinolin-8-ol backbone with a methyl group at the 7-position substituted by a 3-amino-1,2,4-thiadiazole-5-sulfonyl moiety. The quinoline scaffold is known for its metal-chelating properties and pharmacological relevance, while the thiadiazole-sulfonyl group introduces electron-withdrawing and hydrogen-bonding capabilities. Such structural features may enhance target specificity, metabolic stability, or solubility compared to simpler derivatives. Potential applications include anticancer or antimicrobial activity, inferred from structurally related compounds .
Properties
CAS No. |
922505-49-5 |
|---|---|
Molecular Formula |
C12H9ClN4O3S2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
7-[(3-amino-1,2,4-thiadiazol-5-yl)sulfonylmethyl]-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C12H9ClN4O3S2/c13-8-4-6(10(18)9-7(8)2-1-3-15-9)5-22(19,20)12-16-11(14)17-21-12/h1-4,18H,5H2,(H2,14,17) |
InChI Key |
KBDRJLHPFGYKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
A key intermediate, 2-amino-5-substituted-1,3,4-thiadiazole, can be prepared by a solid-phase reaction involving:
- Reactants: Thiosemicarbazide, carboxylic acid, and phosphorus pentachloride
-
- Mix A mol thiosemicarbazide, B mol carboxylic acid, and C mol phosphorus pentachloride in a dry reaction vessel at room temperature.
- Grind the mixture until complete reaction occurs, then allow to stand to obtain a crude product.
- Add alkaline solution to adjust pH to 8–8.2, filter, dry, and recrystallize to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Reaction Ratios: A:B:C = 1:(1–1.2):(1–1.2)
- Advantages: Short reaction time, mild conditions, low toxicity reagents, simple post-treatment, and high yield (>91%).
The quinolin-8-ol core, substituted with chlorine at position 5, is prepared or procured as a starting material. The key step is the introduction of the sulfonylmethyl group at position 7.
Coupling of Thiadiazole Sulfonylmethyl to Quinolin-8-ol
Sulfonylation Reaction
- The sulfonylmethyl group bearing the 3-amino-1,2,4-thiadiazole is introduced via sulfonyl chloride intermediates or sulfonylation reagents.
- The reaction involves nucleophilic substitution or sulfonylation of the quinolin-8-ol at the 7-position with the thiadiazole sulfonylmethyl moiety.
- Typical conditions include the use of dry solvents, controlled temperature, and sometimes catalysts or bases to facilitate the reaction.
Characterization and Purification
- The product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity.
Summary Table of Preparation Steps
Research Findings and Notes
- The solid-phase synthesis of the thiadiazole intermediate is advantageous over traditional liquid-phase methods due to shorter reaction times and higher yields.
- The sulfonylation step requires careful control to avoid side reactions and ensure regioselectivity at the 7-position of quinolin-8-ol.
- Spectroscopic characterization confirms the successful synthesis and structural integrity of the compound.
- The compound’s structural complexity demands multi-step synthesis but offers potential for antimicrobial and anticancer activity due to the combined quinoline and thiadiazole pharmacophores.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with amine groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Antimicrobial Properties
The 1,3,4-thiadiazole moiety is known for its antimicrobial activity. Compounds containing this scaffold have demonstrated significant effectiveness against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the thiadiazole group in the structure of 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol may enhance its efficacy due to the synergistic effects observed in other thiadiazole derivatives .
Anticancer Activity
Research has indicated that compounds with a thiadiazole structure exhibit notable cytotoxic properties against various cancer cell lines. For example, studies have reported that certain 1,3,4-thiadiazole derivatives possess IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation . The specific structural features of this compound may contribute to its potential as an anticancer agent.
Anticonvulsant Effects
The anticonvulsant properties of compounds similar to this compound have been investigated using various animal models. Studies have shown that certain derivatives can protect against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models . The mechanism of action may involve modulation of GABAergic activity and voltage-gated ion channels .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound. Modifications at specific positions on the thiadiazole and quinoline rings can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at C5 of thiadiazole | Enhanced cytotoxicity against cancer cells |
| Alteration of the chloro group | Variation in antimicrobial potency |
| Addition of functional groups | Potential increase in lipophilicity and bioavailability |
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives containing the thiadiazole moiety against a panel of bacterial strains. The results indicated that modifications at the sulfonyl group significantly improved antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research involving a series of quinoline-thiadiazole hybrids demonstrated potent cytotoxic effects against MCF-7 cells with IC50 values as low as 0.28 µg/mL. Molecular docking studies suggested strong interactions with tubulin .
Mechanism of Action
The mechanism of action of 7-(((3-Amino-1,2,4-thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the quinoline core can intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Indole/Azaindole Substituents
Compounds like 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol (16) and 7-((7-azaindole-3-yl)methyl)-5-chloroquinolin-8-ol (17) () share the 5-chloro-8-hydroxyquinoline core but differ in their 7-position substituents. Key distinctions include:
- The indole moiety likely engages hydrophobic interactions in cellular targets .
- Structural Impact : The indole/azaindole groups contribute to π-π stacking and hydrophobic binding, whereas the thiadiazole-sulfonyl group in the target compound may enhance polar interactions or act as a bioisostere for sulfonamide-binding enzymes (e.g., carbonic anhydrase inhibitors).
Chlorinated Quinolin-8-ol Derivatives (e.g., Chloroxine)
Chloroxine (5,7-dichloroquinolin-8-ol) is a mixture of chlorinated derivatives used as an antimicrobial agent (). Comparisons include:
- Substituent Effects : The target compound’s single chlorine at position 5 may reduce off-target effects compared to chloroxine’s di-chlorinated structure.
- Activity Profile : Chloroxine’s antimicrobial action contrasts with the anticancer focus of indole derivatives. The thiadiazole-sulfonyl group in the target compound could shift its mechanism toward kinase inhibition or apoptosis induction.
Aminomethyl Derivatives
7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride () features a simpler 7-aminomethyl group. Differences include:
- Solubility and Charge: The aminomethyl group’s protonation at physiological pH may improve aqueous solubility, while the thiadiazole-sulfonyl group’s polarity could enhance metabolic stability but reduce membrane permeability.
- Molecular Weight: The target compound’s larger substituent (MW ≈ 385 g/mol) may affect pharmacokinetics compared to the lighter aminomethyl derivative (MW ≈ 293 g/mol).
Data Table: Structural and Functional Comparison
Biological Activity
The compound 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol represents a significant advancement in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound consists of a chloroquinoline backbone modified with a thiadiazole moiety. The structural formula can be represented as follows:
This structure is crucial for the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, the presence of a halogen in the phenyl ring has been correlated with increased antibacterial activity against Gram-positive bacteria. In vitro studies have shown that compounds similar to this compound possess effective inhibition against various pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 8d | A. niger | 15 | 32 |
| 8e | C. albicans | 18 | 24 |
2. Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The presence of the thiadiazole moiety contributes to cytotoxic effects against various cancer cell lines. For example, compounds containing similar structures have shown IC50 values as low as against breast cancer cell lines (MCF-7) .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| Compound C | HepG2 | 10.28 |
Case Studies
A notable study demonstrated that derivatives with a substituted phenyl group at position 1 showed enhanced activity against breast carcinoma cells compared to standard chemotherapeutics like doxorubicin . The mechanism was attributed to the inhibition of tubulin polymerization, which is critical for cancer cell division.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, it promotes apoptosis through caspase activation pathways.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated promising anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways by acting as an inhibitor of pro-inflammatory cytokines .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the thiadiazole ring and coupling to the quinoline core. Key steps:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group to the thiadiazole ring.
- Methylation : React with methyl iodide under basic conditions to form the sulfonylmethyl intermediate.
- Coupling : Attach the modified thiadiazole to 5-chloroquinolin-8-ol via nucleophilic substitution or Mitsunobu reaction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the pure compound .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to verify substituent positions on the quinoline and thiadiazole rings.
- Mass Spectrometry (MS) : High-resolution MS (e.g., Bruker Avance II) to confirm molecular weight and fragmentation patterns.
- Elemental Analysis : CHNS analysis (e.g., CHNS-analyzer PE 2400) to validate stoichiometry.
- UV-Vis : Monitor absorbance at 254 nm (common for quinoline derivatives) to assess electronic transitions .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (quinoline derivatives are known sensitizers).
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes. Consult a physician immediately .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or receptor binding) with standardized concentrations (IC/EC).
- Purity Verification : Re-characterize the compound using HPLC (>95% purity) to rule out impurities affecting results.
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., H-N HMBC) to confirm regiochemistry of the sulfonylmethyl group, which may influence activity .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture medium.
- pH Adjustment : The hydroxyl group on quinolin-8-ol (pKa ~9.5) allows solubility enhancement via alkaline buffers (pH 10–12).
- Micellar Systems : Incorporate surfactants like Tween-80 for hydrophobic intermediates .
Q. How does the thiadiazole-sulfonyl moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilicity : The sulfonyl group withdraws electron density, making the methylene bridge susceptible to nucleophilic attack (e.g., by amines or thiols).
- Catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) requires protecting the amino group on thiadiazole to prevent catalyst poisoning.
- Side Reactions : Monitor for sulfone reduction (e.g., using LiAlH) or thiadiazole ring-opening under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
